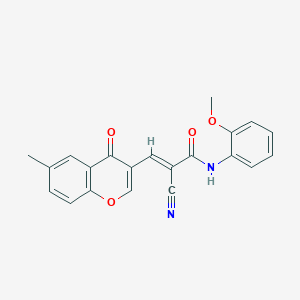![molecular formula C20H19N5 B5431429 2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ML277 and is a selective inhibitor of the K2P3.1 potassium channel. The K2P3.1 channel is involved in various physiological processes and has been linked to several diseases, including cancer, hypertension, and atrial fibrillation.
Mécanisme D'action
ML277 selectively inhibits the K2P3.1 channel by binding to a specific site on the channel protein. This binding results in the inhibition of potassium ion efflux, which can lead to changes in membrane potential and cellular function.
Biochemical and Physiological Effects:
The inhibition of the K2P3.1 channel by ML277 has been shown to have several biochemical and physiological effects. In cancer cells, ML277 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In hypertension models, ML277 has been shown to reduce blood pressure by inhibiting vascular smooth muscle cell proliferation and contraction. In atrial fibrillation models, ML277 has been shown to reduce atrial fibrillation-induced arrhythmia.
Avantages Et Limitations Des Expériences En Laboratoire
The selective inhibition of the K2P3.1 channel by ML277 provides several advantages for lab experiments. ML277 can be used to investigate the role of the K2P3.1 channel in various physiological and pathological processes. However, the limitations of ML277 include its potential off-target effects and its limited bioavailability.
Orientations Futures
Several future directions for the research on ML277 include the investigation of its potential therapeutic applications in other disease models, the development of more potent and selective K2P3.1 channel inhibitors, and the investigation of the potential side effects of ML277. Additionally, the development of new techniques to improve the bioavailability of ML277 could also enhance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile involves a multi-step process that starts with the reaction of 4-phenyl-1H-pyrazole-5-carbaldehyde with piperidine to form 4-(4-phenyl-1H-pyrazol-5-yl)piperidine. This intermediate is then coupled with 2-bromo-3-cyanopyridine in the presence of a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
The K2P3.1 channel has been implicated in various physiological and pathological processes, including cell proliferation, migration, and apoptosis. ML277 has been shown to selectively inhibit this channel, making it a potential therapeutic agent for the treatment of diseases associated with K2P3.1 channel dysfunction. Several studies have investigated the potential of ML277 in various disease models, including cancer, hypertension, and atrial fibrillation.
Propriétés
IUPAC Name |
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-13-17-7-4-10-22-20(17)25-11-8-16(9-12-25)19-18(14-23-24-19)15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMLMOWNQGGSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431347.png)
![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)

![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)
![N-{4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B5431413.png)
![(4S)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5431417.png)
![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)
![1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
![N,N-dimethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine 2-butenedioate](/img/structure/B5431444.png)
![1-benzyl-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5431446.png)